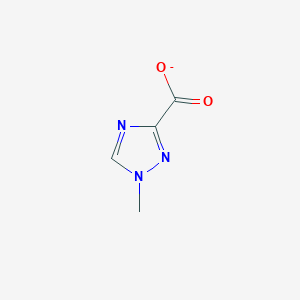

methyl-1H-1,2,4-triazolecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4N3O2- |

|---|---|

Molecular Weight |

126.09 g/mol |

IUPAC Name |

1-methyl-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C4H5N3O2/c1-7-2-5-3(6-7)4(8)9/h2H,1H3,(H,8,9)/p-1 |

InChI Key |

PMEKKJJZHNQEIZ-UHFFFAOYSA-M |

Canonical SMILES |

CN1C=NC(=N1)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

methyl-1H-1,2,4-triazolecarboxylate chemical properties and structure

Introduction: Methyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic organic compound that serves as a critical building block in the synthesis of various pharmaceutical agents. Its structural features, particularly the 1,2,4-triazole ring, make it a versatile precursor for creating complex molecules. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on its pivotal role as a primary intermediate in the production of the broad-spectrum antiviral drug, Ribavirin.[1][2][3] The information is tailored for researchers, chemists, and professionals in the field of drug development.

Chemical Structure and Identifiers

The molecule consists of a five-membered 1,2,4-triazole ring substituted with a methyl carboxylate group at the 3-position. The presence of three nitrogen atoms in the heterocyclic ring imparts unique chemical properties and reactivity.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 4928-88-5[4][5] |

| Molecular Formula | C₄H₅N₃O₂[1][4][5] |

| Molecular Weight | 127.10 g/mol [1][5] |

| IUPAC Name | methyl 1H-1,2,4-triazole-3-carboxylate[5] |

| InChI | 1S/C4H5N3O2/c1-9-4(8)3-5-2-6-7-3/h2H,1H3,(H,5,6,7)[4] |

| InChIKey | QMPFMODFBNEYJH-UHFFFAOYSA-N[4] |

| SMILES | COC(=O)c1nc[nH]n1 |

Physicochemical Properties

Methyl-1H-1,2,4-triazole-3-carboxylate is typically supplied as a white to off-white crystalline powder, a form that is convenient for handling and storage in a laboratory setting.[1] Its high melting point suggests significant thermal stability, a valuable characteristic for an intermediate that may be subjected to heat during synthetic processes.[1]

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 196-199 °C[1] |

| Boiling Point | 283.9 °C at 760 mmHg[1] |

| Flash Point | > 120 °C[1] |

| Purity (Assay) | ≥ 98.0% (by HPLC)[1] |

| Solubility | Information not widely available, but its structure suggests some polarity. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the compound. While raw spectral data is beyond the scope of this guide, the availability of standard spectral analyses is noted below.

Table 3: Available Spectroscopic Information

| Technique | Instrument/Method |

|---|---|

| FTIR Spectroscopy | Bruker Tensor 27 FT-IR (KBr Pellet Technique)[5] |

| ATR-IR Spectroscopy | Bruker Tensor 27 FT-IR (ATR-Neat Technique)[5] |

| Raman Spectroscopy | Bruker MultiRAM Stand Alone FT-Raman Spectrometer[5] |

Synthesis Protocols and Experimental Workflows

Several synthetic routes to Methyl-1H-1,2,4-triazole-3-carboxylate have been established. The choice of method often depends on the availability of starting materials, scalability, and safety considerations.

This method involves the direct esterification of the corresponding carboxylic acid.

-

Reactants : 5-Amino-1,2,4-triazole-3-carboxylic acid, Methanol (reagent and solvent), a strong acid catalyst (e.g., sulfuric acid).

-

Procedure :

-

Suspend 5-Amino-1,2,4-triazole-3-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

-

The resulting precipitate of methyl 5-amino-1,2,4-triazole-3-carboxylate is filtered and dried.

-

The amino group is subsequently removed via a diazotization reaction followed by reduction to yield the final product.[2] Note: The diazotization step involves potentially explosive intermediates and requires strict safety protocols.

-

A safer, patented route avoids the hazardous diazotization step.[3]

-

Reactants : Thiosemicarbazide, Oxalic acid, Nitric acid, Methanol, Sulfuric acid.[3]

-

Procedure :

-

Step 1 (Cyclization) : React thiosemicarbazide with oxalic acid in water in a one-pot reaction to form an intermediate (2-mercapto-1H-1,2,4-triazole-3-carboxylic acid).[3]

-

Step 2 (Desulfurization) : Remove the mercapto group from the intermediate using nitric acid (e.g., 50% concentration at 60°C for 6 hours) to yield 1H-1,2,4-triazole-3-carboxylic acid.[3]

-

Step 3 (Esterification) : Perform an esterification reaction on the resulting carboxylic acid with methanol, catalyzed by sulfuric acid, to obtain the final product, Methyl-1H-1,2,4-triazole-3-carboxylate.[3] This route is noted for its operational simplicity and improved safety profile.[3]

-

Caption: A simplified workflow of the non-diazotization synthesis method.

Reactivity and Key Applications

The reactivity of the triazole ring system makes Methyl-1H-1,2,4-triazole-3-carboxylate a valuable and versatile building block in organic synthesis.[1] Its primary and most significant application is serving as the key precursor for the synthesis of Ribavirin, a guanosine analog with potent antiviral activity against a wide range of RNA and DNA viruses.[1][2] The demand for Ribavirin directly drives the industrial-scale production of this intermediate.[3]

It is also utilized in the preparation of 1H-1,2,4-triazole-3-carbohydrazide and other complex nucleoside analogues for antiviral and anticancer research.[2]

Caption: Logical flow from intermediate to the antiviral drug Ribavirin.

Biological Context

While Methyl-1H-1,2,4-triazole-3-carboxylate itself is not known for direct biological activity, its derivatives are of immense interest. The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous drugs with diverse activities, including antifungal, antiviral, and anticancer properties.[6] For instance, derivatives of 1,2,4-triazole-3-carboxamide (the aglycone of Ribavirin) have been synthesized and evaluated for their antiproliferative effects in cancer cell lines and for antimicrobial potential.[7] The significance of the title compound is therefore rooted in its ability to provide access to these biologically active molecules.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl-1H-1,2,4-triazole-3-carboxylate is classified with several hazards. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95), should be used when handling this compound.

Table 4: GHS Hazard and Precautionary Statements

| Classification | Code | Description |

|---|---|---|

| Hazard Class | Skin Irrit. 2 | Causes skin irritation[5] |

| Eye Irrit. 2 | Causes serious eye irritation[5] | |

| STOT SE 3 | May cause respiratory irritation[5] | |

| Signal Word | Warning | |

| Hazard Statements | H315 | Causes skin irritation |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary Statements | P261, P264, P271, P280 | Avoid breathing dust, wash skin thoroughly, use outdoors, wear protective gear |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Conclusion

Methyl-1H-1,2,4-triazole-3-carboxylate is a high-value chemical intermediate with well-defined properties and established synthetic routes. Its central role in the production of Ribavirin underscores its importance in the pharmaceutical industry. A thorough understanding of its chemistry, handling requirements, and synthetic pathways is essential for researchers and developers working on antiviral therapies and other areas of medicinal chemistry. The ongoing exploration of new derivatives based on its 1,2,4-triazole core promises to yield novel therapeutic agents in the future.

References

- 1. nbinno.com [nbinno.com]

- 2. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]

- 3. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Synthesis of Methyl-1H-1,2,4-triazole-3-carboxylate from Lime Nitrogen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl-1H-1,2,4-triazole-3-carboxylate, a key intermediate in the production of antiviral drugs such as ribavirin. The primary focus of this document is the synthetic route originating from lime nitrogen (calcium cyanamide). This guide details the multi-step process, which includes the formation of aminoguanidine, cyclization to a triazole carboxylic acid derivative, and subsequent deamination and esterification. Due to the hazardous nature of the diazotization step involved in the primary route, a safer, non-diazotization alternative synthesis pathway is also presented. This document includes detailed experimental protocols, quantitative data where available, and visual representations of the synthetic pathways and workflows to facilitate understanding and application by researchers in the field of organic synthesis and drug development.

Introduction

Methyl-1H-1,2,4-triazole-3-carboxylate is a crucial building block in the synthesis of various pharmaceuticals, most notably the broad-spectrum antiviral agent ribavirin. The efficient and safe synthesis of this intermediate is of significant interest to the pharmaceutical industry. One of the fundamental starting materials for its synthesis is lime nitrogen (calcium cyanamide), an inexpensive and readily available industrial chemical. This guide outlines the chemical transformations required to convert lime nitrogen into the target molecule, providing a detailed examination of each step.

Synthesis from Lime Nitrogen: A Four-Step Approach

The synthesis of methyl-1H-1,2,4-triazole-3-carboxylate from lime nitrogen can be delineated into four principal stages:

-

Formation of Aminoguanidine: Reaction of calcium cyanamide with hydrazine hydrate.

-

Cyclization to 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: Condensation of aminoguanidine with oxalic acid.

-

Esterification: Conversion of the carboxylic acid to its methyl ester.

-

Deamination via Diazotization: Removal of the amino group to yield the final product.

A schematic representation of this synthetic pathway is provided below.

Figure 1: Synthetic pathway from lime nitrogen to methyl-1H-1,2,4-triazole-3-carboxylate.

Experimental Protocols

The initial step involves the reaction of calcium cyanamide with an acidic aqueous solution of hydrazine hydrate.[1]

-

Materials:

-

Calcium cyanamide (CaCN₂)

-

Hydrazine hydrate (H₆N₂O)

-

Suitable acid (e.g., Sulfuric acid) for pH adjustment

-

Water

-

-

Procedure:

-

Prepare an acidic aqueous solution of hydrazine hydrate.

-

Slowly add powdered calcium cyanamide to the hydrazine hydrate solution with agitation.

-

Maintain the acidic pH of the reaction mixture by adding a suitable acid as needed.

-

Increase the temperature of the mixture to a range of 75-95°C.

-

Maintain this temperature for approximately 1 to 4 hours while continuing to maintain the acidic pH.

-

After the reaction is complete, cool the mixture and filter to remove inorganic salts.

-

The resulting filtrate is an aminoguanidine solution.

-

The aminoguanidine solution is then condensed with oxalic acid to form the triazole ring.

-

Materials:

-

Aminoguanidine solution (from Step 1)

-

Oxalic acid (C₂H₂O₄)

-

Base (e.g., sodium hydroxide)

-

-

Procedure:

-

To the aminoguanidine solution, add an excess of oxalic acid.

-

Add a base to facilitate the condensation and cyclization reaction.

-

Heat the reaction mixture to promote the formation of 3-amino-1H-1,2,4-triazole-5-carboxylic acid.

-

Upon completion, cool the reaction mixture and adjust the pH to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry.

-

The carboxylic acid is converted to its methyl ester using standard esterification methods.

-

Materials:

-

3-Amino-1H-1,2,4-triazole-5-carboxylic acid

-

Methanol (CH₃OH)

-

Acid catalyst (e.g., concentrated sulfuric acid)

-

-

Procedure:

-

Suspend the 3-amino-1H-1,2,4-triazole-5-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

The product may precipitate upon neutralization or can be extracted with an appropriate organic solvent.

-

Purify the crude product by recrystallization.

-

This final step involves the removal of the amino group. Caution: This step involves the formation of a diazonium salt, which can be explosive. This reaction should be carried out with extreme caution, behind a blast shield, and on a small scale by experienced chemists.

-

Materials:

-

Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate

-

Sodium nitrite (NaNO₂)

-

Mineral acid (e.g., hydrochloric acid)

-

Methanol

-

-

Procedure:

-

Dissolve the methyl 3-amino-1H-1,2,4-triazole-5-carboxylate in a cooled (0-5°C) aqueous solution of a mineral acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at this temperature for a short period to ensure complete formation of the diazonium salt.

-

The deamination is then carried out in a methanol solution, which facilitates the replacement of the diazonium group with a hydrogen atom.

-

After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

-

Quantitative Data

Quantitative data for the synthesis of methyl-1H-1,2,4-triazole-3-carboxylate from lime nitrogen is not extensively reported in a consolidated manner. The following table summarizes available data and typical expectations for such reactions.

| Step | Product | Typical Yield | Melting Point (°C) | Purity (HPLC) |

| 1 | Aminoguanidine Bicarbonate | >90% (based on hydrazine hydrate)[1] | - | High Purity[1] |

| 2-4 | Methyl-1H-1,2,4-triazole-3-carboxylate | - | 198.5[2] | >98%[2] |

Note: The overall yield for the entire process is expected to be significantly lower than the individual step yields due to the multi-step nature of the synthesis.

A Safer Alternative: Non-Diazotization Synthesis

Given the inherent risks associated with the diazotization step, an alternative synthesis pathway that avoids this hazardous reaction has been developed.[3] This method starts from thiosemicarbazide and oxalic acid.

Figure 2: A safer, non-diazotization synthetic route.

Experimental Protocol for the Non-Diazotization Route

This three-step synthesis offers a safer and more environmentally friendly alternative.[3]

-

Materials:

-

Thiosemicarbazide

-

Oxalic acid

-

Water

-

Alkali (e.g., sodium hydroxide)

-

Acid for neutralization (e.g., hydrochloric acid)

-

-

Procedure:

-

In a one-pot reaction, thiosemicarbazide and oxalic acid are reacted in water under heating to form an intermediate.[3]

-

Without separation, an alkali is added directly to the reaction mixture to facilitate ring closure.[3]

-

After the reaction is complete, the mixture is neutralized with an acid to precipitate the product, 5-mercapto-1H-1,2,4-triazole-3-carboxylic acid.[3]

-

The product is collected by filtration.

-

-

Materials:

-

5-Mercapto-1H-1,2,4-triazole-3-carboxylic acid

-

Nitric acid solution

-

-

Procedure:

-

Materials:

-

1H-1,2,4-triazole-3-carboxylic acid

-

Methanol

-

Sulfuric acid (catalyst)

-

-

Procedure:

-

The 1H-1,2,4-triazole-3-carboxylic acid is esterified with methanol under sulfuric acid catalysis to produce the final product.[3]

-

Quantitative Data for the Non-Diazotization Route

This route is reported to have a good overall yield and avoids hazardous intermediates.

| Step | Product | Overall Yield |

| 1-3 | Methyl-1H-1,2,4-triazole-3-carboxylate | >58%[3] |

Conclusion

The synthesis of methyl-1H-1,2,4-triazole-3-carboxylate from lime nitrogen is a viable industrial process. However, it involves a hazardous diazotization step that requires stringent safety protocols. The alternative non-diazotization route, starting from thiosemicarbazide, offers a safer and more environmentally benign approach with a good overall yield. For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as the availability of starting materials, scale of production, and, most importantly, safety considerations. This guide provides the foundational knowledge for both pathways to aid in this decision-making process.

References

- 1. US4906778A - Process for the production of aminoguanidine bicarbonate - Google Patents [patents.google.com]

- 2. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 3. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of Methyl 1H-1,2,4-triazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for methyl 1H-1,2,4-triazole-3-carboxylate, a key building block in pharmaceutical synthesis. The information is presented to facilitate research and development activities requiring this versatile heterocyclic compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for methyl 1H-1,2,4-triazole-3-carboxylate, providing a detailed fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of Methyl 1H-1,2,4-triazole-3-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Instrument Frequency |

| 14.68 | s | 1H | NH (triazole) | DMSO-d₆ | 400 MHz |

| 8.74 | s | 1H | CH (triazole) | DMSO-d₆ | 400 MHz |

| 3.85 | s | 3H | OCH₃ (ester) | DMSO-d₆ | 400 MHz |

Table 2: ¹³C NMR Data of Methyl 1H-1,2,4-triazole-3-carboxylate

| Chemical Shift (δ) ppm | Assignment | Solvent | Instrument Frequency |

| 160.36 | C=O (ester) | DMSO-d₆ | 400 MHz |

| 154.02 | C3 (triazole) | DMSO-d₆ | 400 MHz |

| 145.19 | C5 (triazole) | DMSO-d₆ | 400 MHz |

| 52.15 | OCH₃ (ester) | DMSO-d₆ | 400 MHz |

Infrared (IR) Spectroscopy

The following table outlines the characteristic absorption bands in the Fourier-transform infrared (FTIR) spectrum of methyl 1H-1,2,4-triazole-3-carboxylate, recorded as a KBr pellet.

Table 3: IR Absorption Data for Methyl 1H-1,2,4-triazole-3-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Strong, Broad | N-H Stretching |

| ~3000 | Medium | C-H Stretching (aromatic/methyl) |

| ~1730 | Strong | C=O Stretching (ester) |

| ~1570 | Medium | C=N Stretching (triazole ring) |

| ~1450 | Medium | C-H Bending (methyl) |

| ~1250 | Strong | C-O Stretching (ester) |

Mass Spectrometry (MS)

The mass spectrum of methyl 1H-1,2,4-triazole-3-carboxylate provides crucial information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for Methyl 1H-1,2,4-triazole-3-carboxylate

| m/z | Relative Intensity (%) | Assignment |

| 127 | High | [M]⁺ (Molecular Ion) |

| 96 | Moderate | [M - OCH₃]⁺ |

| 69 | High | [M - COOCH₃]⁺ |

Experimental Protocols

The following section details a common and reliable method for the synthesis and purification of methyl 1H-1,2,4-triazole-3-carboxylate.

Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate via Fischer Esterification

This procedure involves the acid-catalyzed esterification of 1H-1,2,4-triazole-3-carboxylic acid with methanol.

Materials:

-

1H-1,2,4-triazole-3-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Rotary Evaporator

-

Magnetic Stirrer and Stir Bar

-

Reflux Condenser

-

Ice Bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1H-1,2,4-triazole-3-carboxylic acid in an excess of anhydrous methanol.

-

Acid Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or dropwise add thionyl chloride.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether or ethyl acetate/hexanes) to obtain pure methyl 1H-1,2,4-triazole-3-carboxylate as a white crystalline solid.

Visualizations

The following diagrams illustrate the chemical structure, a typical synthetic workflow, and key spectroscopic correlations.

Caption: Chemical structure of methyl 1H-1,2,4-triazole-3-carboxylate.

Caption: Synthetic workflow for methyl 1H-1,2,4-triazole-3-carboxylate.

Caption: Key spectroscopic correlations for methyl 1H-1,2,4-triazole-3-carboxylate.

An In-Depth Technical Guide to Methyl 1,2,4-triazole-3-carboxylate (CAS 4928-88-5)

An important clarification regarding your request: The CAS number 4928-88-5 corresponds to the chemical compound Methyl 1,2,4-triazole-3-carboxylate . The compound "4-(Trifluoromethyl)picolinonitrile" is a different chemical substance with a distinct CAS number. This guide will focus on the properties and safety data for Methyl 1,2,4-triazole-3-carboxylate as identified by the provided CAS number.

This technical guide provides a comprehensive overview of the chemical properties, safety data, and primary applications of Methyl 1,2,4-triazole-3-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Methyl 1,2,4-triazole-3-carboxylate is a white solid organic compound.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antiviral agent Ribavirin.[1][2]

| Property | Value | Reference |

| Molecular Formula | C4H5N3O2 | [1] |

| Molecular Weight | 127.1 g/mol | [1] |

| Melting Point | 196-199 °C (lit.) | [1][3] |

| Boiling Point | 283.9 ± 23.0 °C (Predicted) | [1] |

| Density | 1.380 ± 0.06 g/cm3 (Predicted) | [1] |

| Appearance | White solid | [1][2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| pKa | 7.96 ± 0.20 (Predicted) | [1] |

| InChI Key | QMPFMODFBNEYJH-UHFFFAOYSA-N | [3] |

| SMILES String | COC(=O)c1nc[nH]n1 | [3] |

Safety and Hazard Information

Methyl 1,2,4-triazole-3-carboxylate is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[3]

| Hazard Classification | Code | Description | Reference |

| Skin Irritation | H315 | Causes skin irritation | [3][4] |

| Eye Irritation | H319 | Causes serious eye irritation | [3][4] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [3][4] |

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols & Workflows

While specific experimental protocols for this compound are not detailed in the provided search results, a generalized workflow for assessing chemical safety is presented below. This workflow is representative of standard industry practices for determining key toxicological endpoints.

Primary Application: Synthesis of Ribavirin

Methyl 1,2,4-triazole-3-carboxylate is a key precursor in the synthesis of Ribavirin, a broad-spectrum antiviral medication.[1][2] The synthesis involves the reaction of Methyl 1,2,4-triazole-3-carboxylate with a protected ribose derivative, followed by amidation.

Storage and Handling

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

Regulatory Information

This compound is not regulated under DOT, TDG, IATA, or IMDG/IMO for transport.[5] It is listed on the Japanese ENCS and ISHL inventories.[5] It is not subject to SARA 313 reporting requirements.[5]

References

Methyl-1H-1,2,4-triazole-3-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-1H-1,2,4-triazole-3-carboxylate is a pivotal heterocyclic compound, primarily recognized for its role as a key intermediate in the synthesis of the broad-spectrum antiviral drug, Ribavirin. This technical guide provides an in-depth exploration of its discovery and history, detailed synthetic methodologies with experimental protocols, and a summary of its known biological context. While direct biological activity and signaling pathway involvement of the methyl ester itself are not extensively documented, this guide also explores the broader context of 1,2,4-triazole derivatives to provide a comprehensive overview for research and development.

Discovery and History

The history of methyl-1H-1,2,4-triazole-3-carboxylate is intrinsically linked to the development of the 1,2,4-triazole ring system and the subsequent discovery of its therapeutic potential. While the precise date and discoverer of this specific methyl ester are not well-documented in readily available literature, the foundational work on the 1,2,4-triazole scaffold dates back to the late 19th century.

The significance of methyl-1H-1,2,4-triazole-3-carboxylate surged with the invention of Ribavirin, a synthetic nucleoside analogue with potent antiviral activity. This compound serves as the aglycone precursor to Ribavirin, making its efficient synthesis a critical aspect of the drug's manufacturing process. Consequently, much of the historical and ongoing research on methyl-1H-1,2,4-triazole-3-carboxylate has been in the context of optimizing Ribavirin production.

Physicochemical Properties

A summary of the key physicochemical properties of methyl-1H-1,2,4-triazole-3-carboxylate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 4928-88-5 | [1] |

| Molecular Formula | C₄H₅N₃O₂ | [1] |

| Molecular Weight | 127.10 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 196-199 °C | |

| SMILES | COC(=O)c1nc[nH]n1 | |

| InChI Key | QMPFMODFBNEYJH-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of methyl-1H-1,2,4-triazole-3-carboxylate has evolved to improve safety, yield, and industrial scalability. Early methods often involved diazotization, a process that carries the risk of explosion. More contemporary approaches focus on non-diazotization routes.

Traditional Synthesis via Diazotization

One of the earlier methods for synthesizing the 1,2,4-triazole-3-carboxylic acid core involves the diazotization of 5-amino-1,2,4-triazole-3-carboxylic acid, followed by esterification.[3] This method, while effective, is often avoided in large-scale production due to the hazardous nature of diazonium salts.[3]

Generalized Reaction Scheme:

Non-Diazotization Synthesis from Thiosemicarbazide

A safer and more modern approach utilizes thiosemicarbazide and an oxalate derivative, avoiding the hazardous diazotization step.[3]

Experimental Protocol (Adapted from CN103145632B) [4]

-

Condensation: Monomethyl oxalyl chloride is reacted with thiosemicarbazide to form monomethyl oxalate monoamide sulfur.

-

Cyclization: The intermediate from step 1 undergoes a ring-closing reaction in a lye solution to yield 5-mercapto-triazole-3-carboxylic acid.

-

Desulfurization: The mercapto group is removed under acetic acid-hydrogen peroxide conditions.

-

Esterification: The resulting 1H-1,2,4-triazole-3-carboxylic acid is esterified with methanol to produce the final product.

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1-4 | Thiosemicarbazide, Monomethyl oxalyl chloride | 1. Acid-binding agent; 2. Lye; 3. Acetic acid, H₂O₂; 4. Methanol | Methyl-1H-1,2,4-triazole-3-carboxylate | Not specified | [4] |

Synthesis from Trichloroacetonitrile and Formyl Hydrazine

A three-step synthesis method starting from trichloroacetonitrile and formyl hydrazine has also been developed.[2]

Experimental Protocol (Adapted from CN111808034A) [2]

-

Intermediate Formation: Trichloroacetonitrile is reacted with formyl hydrazine to generate an intermediate.

-

Cyclization: The intermediate from step 1 undergoes a cyclization reaction.

-

Alcoholysis: The cyclized product is subjected to alcoholysis to yield methyl-1H-1,2,4-triazole-3-carboxylate.

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1-3 | Trichloroacetonitrile, Formyl hydrazine | 1. Alcohol solvent, catalyst; 2. Heat; 3. Alcohol | Methyl-1H-1,2,4-triazole-3-carboxylate | Up to 90.5% | [2] |

Workflow for Synthesis from Trichloroacetonitrile:

References

- 1. scbt.com [scbt.com]

- 2. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 3. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]

- 4. CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]

Solubility Profile of Methyl 1H-1,2,4-Triazole-3-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 1H-1,2,4-triazole-3-carboxylate, a key intermediate in the synthesis of antiviral medications. The following sections detail quantitative solubility data in various organic solvents, the experimental protocols for these measurements, and visual representations of the experimental workflow and factors influencing solubility.

Quantitative Solubility Data

The solubility of methyl 1H-1,2,4-triazole-3-carboxylate was systematically measured in fourteen pure organic solvents at temperatures ranging from 278.15 K to 318.15 K. The experimental data, expressed as the mole fraction (x) of the solute, are summarized in the table below. These data are crucial for the design and optimization of crystallization processes, which are essential for the purification of this pharmaceutical intermediate.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 278.15 | 0.0158 |

| 283.15 | 0.0185 | |

| 288.15 | 0.0216 | |

| 293.15 | 0.0252 | |

| 298.15 | 0.0294 | |

| 303.15 | 0.0343 | |

| 308.15 | 0.0399 | |

| 313.15 | 0.0464 | |

| 318.15 | 0.0539 | |

| Ethanol | 278.15 | 0.0048 |

| 283.15 | 0.0057 | |

| 288.15 | 0.0068 | |

| 293.15 | 0.0081 | |

| 298.15 | 0.0096 | |

| 303.15 | 0.0114 | |

| 308.15 | 0.0135 | |

| 313.15 | 0.0159 | |

| 318.15 | 0.0187 | |

| 1-Propanol | 278.15 | 0.0033 |

| 283.15 | 0.0039 | |

| 288.15 | 0.0047 | |

| 293.15 | 0.0056 | |

| 298.15 | 0.0067 | |

| 303.15 | 0.0080 | |

| 308.15 | 0.0095 | |

| 313.15 | 0.0113 | |

| 318.15 | 0.0134 | |

| 2-Propanol | 278.15 | 0.0028 |

| 283.15 | 0.0034 | |

| 288.15 | 0.0041 | |

| 293.15 | 0.0049 | |

| 298.15 | 0.0059 | |

| 303.15 | 0.0071 | |

| 308.15 | 0.0085 | |

| 313.15 | 0.0101 | |

| 318.15 | 0.0120 | |

| 1-Butanol | 278.15 | 0.0024 |

| 283.15 | 0.0029 | |

| 288.15 | 0.0035 | |

| 293.15 | 0.0042 | |

| 298.15 | 0.0051 | |

| 303.15 | 0.0061 | |

| 308.15 | 0.0073 | |

| 313.15 | 0.0087 | |

| 318.15 | 0.0104 | |

| Isobutyl alcohol | 278.15 | 0.0021 |

| 283.15 | 0.0025 | |

| 288.15 | 0.0030 | |

| 293.15 | 0.0036 | |

| 298.15 | 0.0043 | |

| 303.15 | 0.0052 | |

| 308.15 | 0.0062 | |

| 313.15 | 0.0074 | |

| 318.15 | 0.0088 | |

| Acetonitrile | 278.15 | 0.0041 |

| 283.15 | 0.0049 | |

| 288.15 | 0.0059 | |

| 293.15 | 0.0071 | |

| 298.15 | 0.0085 | |

| 303.15 | 0.0102 | |

| 308.15 | 0.0122 | |

| 313.15 | 0.0145 | |

| 318.15 | 0.0173 | |

| Acetone | 278.15 | 0.0045 |

| 283.15 | 0.0054 | |

| 288.15 | 0.0065 | |

| 293.15 | 0.0078 | |

| 298.15 | 0.0093 | |

| 303.15 | 0.0111 | |

| 308.15 | 0.0132 | |

| 313.15 | 0.0157 | |

| 318.15 | 0.0187 | |

| 2-Pentanone | 278.15 | 0.0031 |

| 283.15 | 0.0037 | |

| 288.15 | 0.0044 | |

| 293.15 | 0.0053 | |

| 298.15 | 0.0063 | |

| 303.15 | 0.0075 | |

| 308.15 | 0.0090 | |

| 313.15 | 0.0107 | |

| 318.15 | 0.0127 | |

| 3-Pentanone | 278.15 | 0.0029 |

| 283.15 | 0.0035 | |

| 288.15 | 0.0042 | |

| 293.15 | 0.0050 | |

| 298.15 | 0.0060 | |

| 303.15 | 0.0072 | |

| 308.15 | 0.0086 | |

| 313.15 | 0.0102 | |

| 318.15 | 0.0121 | |

| 4-Methyl-2-pentanone | 278.15 | 0.0026 |

| 283.15 | 0.0031 | |

| 288.15 | 0.0037 | |

| 293.15 | 0.0044 | |

| 298.15 | 0.0053 | |

| 303.15 | 0.0063 | |

| 308.15 | 0.0075 | |

| 313.15 | 0.0089 | |

| 318.15 | 0.0106 | |

| Cyclopentanone | 278.15 | 0.0052 |

| 283.15 | 0.0062 | |

| 288.15 | 0.0074 | |

| 293.15 | 0.0088 | |

| 298.15 | 0.0105 | |

| 303.15 | 0.0125 | |

| 308.15 | 0.0149 | |

| 313.15 | 0.0177 | |

| 318.15 | 0.0211 | |

| Cyclohexanone | 278.15 | 0.0060 |

| 283.15 | 0.0072 | |

| 288.15 | 0.0086 | |

| 293.15 | 0.0102 | |

| 298.15 | 0.0121 | |

| 303.15 | 0.0144 | |

| 308.15 | 0.0171 | |

| 313.15 | 0.0204 | |

| 318.15 | 0.0242 | |

| Tetrahydrofuran | 278.15 | 0.0038 |

| 283.15 | 0.0045 | |

| 288.15 | 0.0054 | |

| 293.15 | 0.0064 | |

| 298.15 | 0.0076 | |

| 303.15 | 0.0091 | |

| 308.15 | 0.0108 | |

| 313.15 | 0.0128 | |

| 318.15 | 0.0152 |

Experimental Protocols

The solubility data presented in this guide were determined using a static gravimetric method.[1][2] This reliable and widely used technique involves achieving solid-liquid equilibrium at a constant temperature and then accurately measuring the composition of the saturated solution.

Materials:

-

Solute: Methyl 1H-1,2,4-triazole-3-carboxylate (purity > 99%)

-

Solvents: Methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, isobutyl alcohol, acetonitrile, acetone, 2-pentanone, 3-pentanone, 4-methyl-2-pentanone, cyclopentanone, cyclohexanone, and tetrahydrofuran (all analytical grade).

Apparatus:

-

Jacketed glass vessel (100 mL)

-

Thermostatic water bath with temperature controller (accuracy ±0.1 K)

-

Magnetic stirrer

-

Analytical balance (accuracy ±0.0001 g)

-

Drying oven

Procedure:

-

An excess amount of methyl 1H-1,2,4-triazole-3-carboxylate was added to a known mass of the selected solvent in the jacketed glass vessel.

-

The vessel was sealed to prevent solvent evaporation and placed in the thermostatic water bath set to the desired temperature.

-

The suspension was continuously agitated using a magnetic stirrer for at least 10 hours to ensure that solid-liquid equilibrium was reached.

-

After reaching equilibrium, the stirring was stopped, and the solution was allowed to settle for at least 2 hours.

-

A sample of the clear supernatant was carefully withdrawn using a preheated or precooled syringe to avoid any change in temperature that might alter the solubility.

-

The withdrawn sample was immediately transferred to a pre-weighed weighing bottle and the total mass was recorded.

-

The weighing bottle containing the sample was then placed in a drying oven at a suitable temperature (e.g., 333.15 K) until a constant weight was achieved, ensuring complete evaporation of the solvent.

-

The mass of the residual solid (the solute) was determined by weighing the bottle after drying.

-

The mole fraction solubility was calculated from the masses of the solute and the solvent.

-

This procedure was repeated for each solvent at all specified temperatures.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship of factors influencing solubility.

Caption: Experimental workflow for the gravimetric determination of solubility.

Caption: Factors influencing the solubility of the target compound.

References

An In-depth Technical Guide to Methyl 1,2,4-triazole-3-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1,2,4-triazole-3-carboxylate is a pivotal heterocyclic compound, serving as a critical intermediate in the synthesis of various pharmaceuticals, most notably the broad-spectrum antiviral agent Ribavirin. This technical guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols for its synthesis, and an exploration of its reactivity and applications. The information is presented to support research, development, and quality control efforts in the pharmaceutical and chemical industries.

Physicochemical Characteristics

Methyl 1,2,4-triazole-3-carboxylate is a white crystalline solid.[1] Its fundamental physical and chemical properties are summarized in the tables below, providing a consolidated reference for laboratory and industrial applications.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₂ | [2] |

| Molecular Weight | 127.10 g/mol | [3] |

| Appearance | White to off-white crystalline powder or solid | [1] |

| Melting Point | 196-199 °C | [3] |

| Boiling Point | 283.9 ± 23.0 °C (Predicted) | |

| Density | 1.380 ± 0.06 g/cm³ (Predicted) | |

| pKa | 7.96 ± 0.20 (Predicted) |

Solubility

The solubility of methyl 1,2,4-triazole-3-carboxylate has been determined in various solvents. It is slightly soluble in DMSO and methanol.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of methyl 1,2,4-triazole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the molecular structure.

| Nucleus | Solvent | Chemical Shift (δ) ppm | Assignment | Source |

| ¹H NMR | DMSO-d₆ | 14.83 (s, 1H) | NH proton of the triazole ring | [1] |

| 8.75 (s, 1H) | CH proton of the triazole ring | [1] | ||

| 3.93 (s, 3H) | OCH₃ protons of the methyl ester | [1] | ||

| ¹³C NMR | DMSO-d₆ | 160.36 | Carbonyl carbon of the ester | [4] |

| 154.02 | C5 carbon of the triazole ring | [4] | ||

| 145.19 | C3 carbon of the triazole ring | [4] | ||

| 52.15 | Methyl carbon of the ester | [4] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule. The spectrum of the parent 1,2,4-triazole shows characteristic aromatic C-H stretching vibrations at 3097 and 3032 cm⁻¹ and an N-H stretching vibration at 3126 cm⁻¹.[5] For methyl 1,2,4-triazole-3-carboxylate, key absorptions are expected for the C=O of the ester, C-N and N-N bonds of the triazole ring, and C-H bonds. Specific assignments for the title compound can be inferred from the analysis of related triazole structures.[6]

Chemical Properties and Reactivity

The chemical behavior of methyl 1,2,4-triazole-3-carboxylate is dictated by the triazole ring and the methyl ester functional group.

Reactivity of the Triazole Ring

The 1,2,4-triazole ring is aromatic and possesses both acidic and basic properties. The NH proton can be deprotonated by a base, and the nitrogen atoms can be protonated by an acid. The ring is generally stable but can undergo electrophilic substitution, primarily at the nitrogen atoms.[7] Alkylation of 1,2,4-triazoles can occur at different nitrogen atoms, leading to a mixture of isomers.[8]

Reactivity of the Methyl Ester Group

The methyl ester group is susceptible to nucleophilic attack. Key reactions include:

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Ammonolysis/Aminolysis: Reaction with ammonia or amines yields the corresponding amide. This reaction is a key step in the synthesis of Ribavirin.[7]

-

Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group.

-

Reaction with Hydrazine: It reacts with hydrazine to form the corresponding carbohydrazide.[9]

Experimental Protocols

Several synthetic routes to methyl 1,2,4-triazole-3-carboxylate have been developed. A common and effective method involves the cyclization of a precursor derived from trichloroacetonitrile and formyl hydrazine.[1]

Synthesis from Trichloroacetonitrile and Formyl Hydrazine[1]

This method avoids the use of potentially explosive diazotization reactions.

Step 1: Preparation of the Intermediate

-

Add 200 mL of methanol to a reaction flask and cool to 0 °C.

-

Add 1.4 g (0.01 mol) of potassium carbonate to the cooled methanol.

-

While maintaining the temperature between 0-5 °C, slowly add 28.9 g (0.2 mol) of trichloroacetonitrile dropwise.

-

After the addition is complete, stir the reaction mixture at the same temperature for 20 minutes.

-

Slowly add a solution of 13.2 g (0.22 mol) of formyl hydrazine in methanol dropwise to the reaction mixture.

Step 2: Cyclization and Formation of the Product

-

After the addition of formyl hydrazine, continue stirring the reaction mixture at 0-5 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture to remove any solids.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

Recrystallize the crude product from approximately 190 mL of methanol.

-

This procedure yields methyl 1,2,4-triazole-3-carboxylate as a white crystalline solid.

Applications in Drug Development

The primary and most significant application of methyl 1,2,4-triazole-3-carboxylate is as a key starting material for the synthesis of Ribavirin, a potent antiviral drug effective against a wide range of RNA and DNA viruses.[10]

Synthesis of Ribavirin

The synthesis of Ribavirin from methyl 1,2,4-triazole-3-carboxylate involves a multi-step process, which is a cornerstone of its industrial production.

Caption: Synthetic pathway from Methyl 1,2,4-triazole-3-carboxylate to Ribavirin.

Logical Workflow for Synthesis and Purification

The overall process from starting materials to the final purified product follows a logical workflow.

Caption: General workflow for the synthesis and purification of the target compound.

Conclusion

Methyl 1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmaceutical manufacturing. Its well-defined physicochemical properties, coupled with established synthetic protocols, make it a reliable precursor for the production of vital antiviral medications. This guide provides essential technical information to aid researchers and professionals in their work with this important heterocyclic intermediate.

References

- 1. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 2. Methyl 1H-1,2,4-triazole-3-carboxylate | 4928-88-5 | FM43745 [biosynth.com]

- 3. Methyl-1H-1,2,4-triazole-3-carboxylate 98 4928-88-5 [sigmaaldrich.com]

- 4. CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]

An In-depth Technical Guide to the Tautomerism of Methyl-1H-1,2,4-triazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-1H-1,2,4-triazole-3-carboxylate is a pivotal heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceuticals, most notably the broad-spectrum antiviral agent Ribavirin. The 1,2,4-triazole core of this molecule exhibits prototropic tautomerism, a phenomenon of significant interest in drug design and development as the tautomeric form of a molecule can profoundly influence its physicochemical properties, and consequently its biological activity and therapeutic efficacy. This guide provides a comprehensive technical overview of the tautomerism of methyl-1H-1,2,4-triazole-3-carboxylate, integrating crystallographic data, and outlining key experimental and computational methodologies for its study.

Tautomeric Forms of Methyl-1,2,4-triazole-3-carboxylate

The unsymmetrical nature of the 1,2,4-triazole ring in methyl-1,2,4-triazole-3-carboxylate allows for the existence of three possible prototropic tautomers: the 1H, 2H, and 4H forms. These tautomers are constitutional isomers that readily interconvert through the migration of a proton.

The tautomeric equilibrium is influenced by several factors, including the electronic nature of substituents on the triazole ring, the solvent's polarity, temperature, and the physical state (solid or solution) of the compound. Understanding the predominant tautomeric form and the dynamics of the equilibrium is crucial for predicting molecular interactions, particularly with biological targets.

Solid-State Tautomerism: Insights from X-ray Crystallography

The definitive tautomeric form of methyl-1,2,4-triazole-3-carboxylate in the solid state has been elucidated through single-crystal X-ray diffraction analysis.

Crystal Structure Data:

The crystallographic data for methyl-1H-1,2,4-triazole-3-carboxylate is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 287755 . The analysis of this crystal structure reveals that in the solid state, the molecule exists exclusively as the 1H-tautomer .[1]

| Parameter | Value |

| CCDC Number | 287755 |

| Empirical Formula | C4H5N3O2 |

| Tautomeric Form | 1H-1,2,4-triazole |

| Crystal System | Monoclinic |

| Space Group | P21/c |

This data is based on the crystallographic information deposited under CCDC 287755.

The crystal structure provides precise bond lengths and angles, confirming the position of the proton on the N1 nitrogen atom of the triazole ring. This structural information is invaluable for computational modeling and as a reference for spectroscopic analysis.

Tautomerism in Solution: Spectroscopic and Computational Approaches

While X-ray crystallography provides a static picture of the solid state, the tautomeric equilibrium in solution can be significantly different and is often more relevant to biological activity. A combination of spectroscopic and computational methods is typically employed to investigate tautomerism in solution.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of the protons and carbons in the triazole ring are sensitive to the position of the mobile proton.

-

¹H NMR Spectroscopy: The chemical shift of the C-H proton of the triazole ring can be indicative of the tautomeric form. Additionally, the N-H proton signal, if observable, provides direct evidence for the proton's location. In cases of rapid interconversion between tautomers on the NMR timescale, an averaged spectrum is observed. Variable temperature NMR studies can be employed to slow down the exchange and potentially resolve the signals of individual tautomers.

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the triazole ring are also distinct for each tautomer. By comparing experimental spectra with those predicted by computational methods for each tautomer, the predominant form in a given solvent can be inferred.

-

¹⁵N NMR Spectroscopy: Direct observation of the nitrogen chemical shifts provides the most unambiguous data for determining the protonation site. However, this technique is less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus.

Detailed NMR Protocol (General):

-

Sample Preparation: Dissolve a precisely weighed amount of methyl-1H-1,2,4-triazole-3-carboxylate in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄) to a concentration of approximately 10-20 mg/mL.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C and ¹⁵N NMR, longer acquisition times will be necessary.

-

Data Analysis: Process the spectra and assign the chemical shifts of all signals. Compare the experimental chemical shifts with literature values for similar 1,2,4-triazole systems and with computationally predicted shifts for the 1H, 2H, and 4H tautomers.

-

Quantitative Analysis: If distinct signals for different tautomers are observed, the relative peak integrals can be used to determine the tautomer ratio. In the case of fast exchange, the observed chemical shifts can be compared to the weighted average of the predicted shifts for each tautomer to estimate their relative populations.

UV-Vis Spectroscopy:

The electronic absorption spectra of the different tautomers are expected to vary due to differences in their electronic structures and conjugation.

Detailed UV-Vis Protocol (General):

-

Sample Preparation: Prepare a dilute solution of methyl-1H-1,2,4-triazole-3-carboxylate in the solvent of interest (e.g., ethanol, acetonitrile, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Compare the experimental spectrum with theoretical spectra for each tautomer calculated using time-dependent density functional theory (TD-DFT). This comparison can help to identify the predominant tautomer in solution.

Computational Chemistry Methods

Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

Methodology:

Density Functional Theory (DFT) is a widely used method for studying tautomerism due to its balance of accuracy and computational cost.

Detailed Computational Protocol (General):

-

Model Building: Construct the 3D structures of the 1H, 2H, and 4H tautomers of methyl-1,2,4-triazole-3-carboxylate.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimizations for each tautomer in the gas phase and in various solvents using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for studying tautomerism in solution. Frequency calculations should be performed to confirm that the optimized structures correspond to true energy minima and to obtain thermochemical data.

-

Energy Calculation: Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers. The relative Gibbs free energies provide the most accurate prediction of the tautomer populations at a given temperature.

-

Spectroscopic Prediction: Calculate the NMR chemical shifts (using the GIAO method) and UV-Vis absorption spectra (using TD-DFT) for each optimized tautomer. These predicted spectra can then be compared with experimental data.

Tautomeric Equilibrium and Influencing Factors

The tautomeric equilibrium of methyl-1,2,4-triazole-3-carboxylate is a dynamic process. The following diagram illustrates the interconversion between the three possible tautomers.

Caption: Tautomeric equilibrium of methyl-1,2,4-triazole-3-carboxylate.

The relative stability of these tautomers is dictated by a delicate balance of electronic and steric effects, as well as solvent interactions. The electron-withdrawing nature of the methylcarboxylate group at the 3-position is expected to influence the acidity of the N-H protons and thus the position of the tautomeric equilibrium.

Conclusion

The tautomerism of methyl-1H-1,2,4-triazole-3-carboxylate is a critical aspect of its chemistry, with significant implications for its application in drug development. While X-ray crystallography confirms the predominance of the 1H-tautomer in the solid state, a comprehensive understanding of its behavior in solution requires a multi-faceted approach combining advanced spectroscopic techniques and high-level computational modeling. The detailed experimental and computational protocols outlined in this guide provide a robust framework for researchers and scientists to investigate the tautomeric landscape of this important molecule and its derivatives, ultimately aiding in the design of more effective therapeutic agents.

References

A Theoretical Investigation into the Molecular Structure of Methyl-1H-1,2,4-triazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the molecular structure and properties of methyl-1H-1,2,4-triazole-3-carboxylate. This compound is of significant interest in medicinal chemistry and materials science due to the versatile nature of the 1,2,4-triazole ring system, which is a key component in many pharmaceutical agents and functional materials.[1][2] Theoretical calculations offer a powerful, non-invasive method to understand the molecule's geometry, electronic structure, and reactivity, providing insights that are crucial for drug design and development.

Introduction to the Molecular Structure

Methyl-1H-1,2,4-triazole-3-carboxylate (C₄H₅N₃O₂) is a heterocyclic compound featuring a five-membered 1,2,4-triazole ring substituted with a methyl carboxylate group. The tautomerism of the N-H proton on the triazole ring can lead to different isomers, influencing the molecule's electronic properties and interaction capabilities. Understanding the most stable tautomeric form and its detailed molecular geometry is fundamental for predicting its biological activity and material properties.

Computational Methodology: A Detailed Protocol

The theoretical investigation of methyl-1H-1,2,4-triazole-3-carboxylate's molecular structure typically employs quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and reliable method.[2][3]

Software and Theoretical Level

A common choice for these calculations is the Gaussian suite of programs. The geometry of the molecule is typically optimized without any symmetry constraints. A widely used and effective level of theory is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p). This combination provides a good balance between computational cost and accuracy for organic molecules.

Geometry Optimization and Frequency Calculations

The initial step involves constructing the 3D structure of the molecule. This structure is then subjected to geometry optimization, a process that systematically alters the atomic coordinates to find the minimum energy conformation on the potential energy surface. Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[2]

Electronic Property Calculations

Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[3]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

-

Dipole Moment: The calculated dipole moment provides information about the molecule's overall polarity.[2]

Logical Workflow for Theoretical Calculations

The following diagram illustrates the typical workflow for the theoretical analysis of methyl-1H-1,2,4-triazole-3-carboxylate.

Caption: Workflow of theoretical molecular structure calculations.

Tabulated Data: Representative Theoretical Results

The following tables summarize the kind of quantitative data obtained from theoretical calculations for methyl-1H-1,2,4-triazole-3-carboxylate. Note: The values presented here are illustrative and based on typical results for similar molecules. Actual values would be derived from specific quantum chemical calculations.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | N1-N2 | 1.38 |

| N2-C3 | 1.32 | |

| C3-N4 | 1.37 | |

| N4-C5 | 1.33 | |

| C5-N1 | 1.35 | |

| C3-C6 | 1.48 | |

| C6=O7 | 1.21 | |

| C6-O8 | 1.35 | |

| O8-C9 | 1.44 | |

| **Bond Angles (°) ** | N1-N2-C3 | 108.5 |

| N2-C3-N4 | 115.0 | |

| C3-N4-C5 | 105.5 | |

| N4-C5-N1 | 112.0 | |

| C5-N1-N2 | 109.0 | |

| N2-C3-C6 | 120.5 | |

| N4-C3-C6 | 124.5 | |

| C3-C6-O8 | 111.0 | |

| O7=C6-O8 | 125.0 |

Table 2: Calculated Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Energy Gap | 5.7 eV |

| Dipole Moment | 3.5 Debye |

| Molecular Weight | 127.10 g/mol [4] |

Experimental Protocols for Synthesis and Characterization

While this guide focuses on theoretical calculations, it is important to consider the experimental context. The synthesis of methyl-1H-1,2,4-triazole-3-carboxylate and its derivatives often involves multi-step reactions.

General Synthesis Procedure

A common synthetic route involves the cyclization of a suitable precursor. For instance, one method involves reacting trichloroacetonitrile with formyl hydrazine, followed by cyclization and alcoholysis to yield the final product.[5] Another approach may use 1H-1,2,4-triazole as a starting material, followed by N-methylation and subsequent functionalization at the 3-position.[1]

Illustrative Synthesis Workflow:

Caption: A generalized synthetic workflow for the target molecule.

Characterization Techniques

The synthesized compound is typically characterized using a variety of spectroscopic methods to confirm its structure:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively.[3][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[3][6]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound.[6]

-

Single-Crystal X-ray Diffraction: This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, offering the most accurate experimental data on bond lengths and angles for comparison with theoretical results.[7][8]

Conclusion

Theoretical calculations, particularly DFT, provide a robust framework for understanding the molecular structure and electronic properties of methyl-1H-1,2,4-triazole-3-carboxylate. The synergy between computational predictions and experimental validation is crucial for advancing the rational design of new molecules with desired biological activities or material properties. The methodologies and workflows outlined in this guide offer a standardized approach for researchers in the field.

References

- 1. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 2. STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 3. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl-1H-1,2,4-triazole-3-carboxylate 98 4928-88-5 [sigmaaldrich.com]

- 5. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 6. Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl 1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, leading to their development as successful therapeutic agents and their continuous exploration for novel pharmacological applications. This technical guide provides an in-depth overview of the significant biological activities of 1,2,4-triazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of underlying mechanisms and workflows. The diverse pharmacological actions associated with this core structure include antifungal, antimicrobial, anticancer, and antitubercular effects, making it a focal point in the quest for new and effective treatments for a wide range of diseases.[1][2][3][4][5]

Antifungal Activity

Derivatives of 1,2,4-triazole are renowned for their potent antifungal properties, forming the basis of several clinically important drugs like fluconazole and voriconazole.[1][2] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7][8] This disruption leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.[6]

Quantitative Antifungal Data

The following table summarizes the in vitro antifungal activity of selected 1,2,4-triazole derivatives against various pathogenic fungi, presented as Minimum Inhibitory Concentration (MIC) in μg/mL.

| Compound/Derivative | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Reference |

| Fluconazole (Control) | Potent | Potent | - | [8] |

| Voriconazole (Control) | Potent | 0.0156 | - | [8] |

| Compound 7 | More potent than Fluconazole | 0.0156 | - | [8] |

| Compound 21 | More potent than Fluconazole | 0.0156 | - | [8] |

| Compounds 6, 9, 14, 29 | MIC80 16x lower than Voriconazole | - | - | [8] |

| Triazole-oxadiazole derivative 22i | Equipotent to Ketoconazole | - | - | [9] |

| Triazole 79c (R=4-nitrophenyl) | - | - | High activity | [6] |

Note: "Potent" and "More potent than" are qualitative descriptions from the source; specific MIC values were not always provided in the abstracts.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, commonly used in the cited studies.

-

Preparation of Fungal Inoculum:

-

Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

-

A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in culture medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration.

-

-

Preparation of Drug Dilutions:

-

The test 1,2,4-triazole derivatives and control antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).

-

Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate using the culture medium to achieve a range of final concentrations.

-

-

Inoculation and Incubation:

-

The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

-

The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth in the drug-free control well.

-

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the mechanism of action of antifungal 1,2,4-triazole derivatives.

Caption: Inhibition of lanosterol 14α-demethylase by 1,2,4-triazoles.

Anticancer Activity

A growing body of evidence highlights the potential of 1,2,4-triazole derivatives as anticancer agents.[4][10] These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines, including those of the breast, lung, colon, and melanoma.[10][11] The mechanisms underlying their anticancer activity are diverse and can involve the inhibition of key enzymes like EGFR, BRAF, and tubulin, as well as the induction of apoptosis.[12]

Quantitative Anticancer Data

The table below presents the half-maximal inhibitory concentration (IC50) values for selected 1,2,4-triazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Target(s) | Reference |

| Compound 8c | Various | - | EGFR, BRAF, Tubulin | [12] |

| Compound 8d | Various | - | BRAF, Tubulin | [12] |

| TP1-TP7 series | Murine Melanoma (B16F10) | 41.12 - 61.11 | - | [13][14] |

| BIH4 | Breast (MDA-MB-231) | Significant | BCL-2 (predicted) | [15] |

| TB-NO2 | Breast (MCF-7), Liver (HEPG2), Colon (HCT-116) | Effective | Induces Apoptosis | [11] |

| TB-OCH3 | Breast (MCF-7), Liver (HEPG2), Colon (HCT-116) | Effective | Induces Apoptosis | [11] |

Note: "Significant" and "Effective" are qualitative descriptions from the source; specific IC50 values were not always provided in the abstracts.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and is a standard procedure for in vitro screening of anticancer compounds.[13][14]

-

Cell Seeding:

-

Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

-

Compound Treatment:

-

The synthesized 1,2,4-triazole derivatives are dissolved in DMSO to create stock solutions.

-

The stock solutions are serially diluted with culture medium to various concentrations.

-

The medium in the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Cell viability is calculated as a percentage of the untreated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

-

Experimental Workflow: In Vitro Anticancer Screening

The following diagram outlines the typical workflow for the initial in vitro screening of novel 1,2,4-triazole derivatives for anticancer activity.

Caption: Workflow for anticancer evaluation of 1,2,4-triazole derivatives.

Antimicrobial and Antitubercular Activities

Beyond their antifungal and anticancer properties, 1,2,4-triazole derivatives have demonstrated significant potential as antimicrobial and antitubercular agents.[1][16][17] They have shown activity against a range of bacteria, including both Gram-positive and Gram-negative strains.[2][9] Furthermore, specific derivatives have been identified with potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, by targeting essential mycobacterial enzymes like MmpL3.[16]

Quantitative Antimicrobial and Antitubercular Data

This table summarizes the antimicrobial and antitubercular activities of various 1,2,4-triazole derivatives.

| Compound/Derivative | Organism | Activity (MIC in μg/mL) | Reference |

| Compounds 36 & 37 | Various Bacteria | 200 | [2] |

| Compound 37 | C. albicans, A. niger | Most effective in series | [2] |

| Mercapto-triazole with bromo diphenylsulfone | Bacillus cereus | 8 | [9] |

| Schiff bases 46-47 | Staphylococcus aureus | 3.125 | [9] |

| Compound 21 | M. tuberculosis H37Rv | 0.03 - 0.13 | [16] |

| Compound 28 | M. tuberculosis H37Rv | 0.03 - 0.13 | [16] |

| Compound 21 | MDR & XDR M. tuberculosis | 0.06 - 1.0 | [16] |

| Compound 28 | MDR & XDR M. tuberculosis | 0.06 - 1.0 | [16] |

Experimental Protocol: Antibacterial Susceptibility Testing

A standard method for determining the antibacterial activity of novel compounds is the broth microdilution method, which is outlined below.

-

Preparation of Bacterial Inoculum:

-

A pure culture of the test bacteria is grown on a suitable agar medium.

-

Several colonies are used to inoculate a broth medium (e.g., Mueller-Hinton Broth), which is incubated to achieve a logarithmic growth phase.

-

The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

The 1,2,4-triazole derivatives are dissolved in DMSO and then serially diluted in the 96-well microtiter plates using the broth medium.

-

-

Inoculation and Incubation:

-

The standardized bacterial inoculum is added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of bacteria.

-

Logical Relationship: Drug Discovery Pathway for Antitubercular Agents

The diagram below illustrates the logical progression from initial design to target identification for novel antitubercular 1,2,4-triazole derivatives.

Caption: Drug discovery process for 1,2,4-triazole antitubercular agents.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]